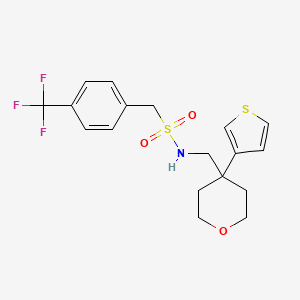

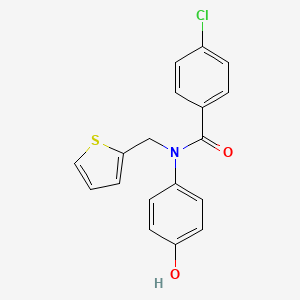

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide, or 4-CNHTB, is an organic compound that is used in scientific research for a variety of applications. Its structure consists of an aromatic amide with a thiophene ring, a hydroxyphenyl group, and a chlorine atom. This compound has been used in various research applications, such as the synthesis of nanomaterials, the development of drug delivery systems, and the study of biochemical and physiological effects. In

Scientific Research Applications

Chemoselective N-benzoylation

A study by Singh et al. (2017) describes the N-benzoylation of aminophenols using benzoylisothiocyanates, resulting in compounds like N-(2-hydroxyphenyl)benzamides, which have biological interest. This process involves the formation of thiourea followed by elimination of thiocyanic acid due to intramolecular nucleophilic attack (Singh, Lakhan, & Singh, 2017).

Pharmacological Properties in Serotonin Receptors

Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which showed potential as selective serotonin 4 receptor agonists. These compounds were found to accelerate gastric emptying and increase the frequency of defecation (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Degradation Studies of Antitumor Agents

Santos et al. (2013) investigated the degradation of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a promising antitumor agent. The study highlights the importance of degradation studies in drug development to understand the stability and degradation products of molecules (Santos, Macedo, Lopes, Pádua, & Oliveira, 2013).

Analysis of Intermolecular Interactions

Chopra and Row (2005) analyzed the crystal structures of halogen-substituted benzanilides, including compounds similar to 4-chloro-N-(4-hydroxyphenyl)benzamide, to understand weak interactions involving halogens. This study provides insights into the packing modes and molecular interactions in the crystalline lattice of these compounds (Chopra & Row, 2005).

Electrophilic Properties in Drug Metabolism

Overton et al. (1986) studied the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide, a model compound related to carbinolamides formed during metabolic oxidation of N-methylamides. This research provides insights into the interaction of such compounds with nucleophiles and their potential toxic or carcinogenic properties (Overton, Threadgill, Chipman, Gescher, & Hickman, 1986).

properties

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2S/c19-14-5-3-13(4-6-14)18(22)20(12-17-2-1-11-23-17)15-7-9-16(21)10-8-15/h1-11,21H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDKTHIDSKTJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)

![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2378677.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2378679.png)

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2378685.png)